(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate
Description
This compound belongs to the class of cyclobutenolate derivatives featuring benzo[e]indolium substituents. Its structure comprises a cyclobuten-1-olate core conjugated with two (1,1,3-trimethylbenzo[e]indol-3-ium)methylidene groups in a planar E-configuration. The trimethyl substitution on the benzoindole rings enhances electron-withdrawing properties, stabilizing the cationic indolium moieties and influencing π-conjugation across the system . The compound’s synthesis likely involves condensation reactions between a cyclobutenolate precursor and functionalized benzoindole derivatives, analogous to methods reported for related indolium-based dyes .
Properties
IUPAC Name |
(4E)-3-oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N2O2/c1-35(2)29(37(5)27-17-15-21-11-7-9-13-23(21)31(27)35)19-25-33(39)26(34(25)40)20-30-36(3,4)32-24-14-10-8-12-22(24)16-18-28(32)38(30)6/h7-20H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASHFLMPPJTXTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC2=C(C(=CC3=[N+](C4=C(C3(C)C)C5=CC=CC=C5C=C4)C)C2=O)[O-])N(C6=C1C7=CC=CC=C7C=C6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(/C(=C\C2=C(/C(=C\C3=[N+](C4=C(C3(C)C)C5=CC=CC=C5C=C4)C)/C2=O)[O-])/N(C6=C1C7=CC=CC=C7C=C6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate is a complex organic molecule with potential therapeutic implications. Its unique structure suggests various biological activities which have been the subject of research in recent years.
Molecular Information
| Property | Value |
|---|---|
| Molecular Formula | C36H32N2O2 |
| Molecular Weight | 552.65 g/mol |
| CAS Number | 116477-16-8 |
Structural Features
The compound features a cyclobutenone structure combined with trimethylbenzo[e]indolium moieties, which may contribute to its biological properties. The presence of multiple aromatic rings and functional groups indicates potential for interactions with biological macromolecules.
Anticancer Properties
Research has indicated that similar compounds in the indole and benzo[e]indole family exhibit anticancer activities. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation : Compounds with similar structures have shown the ability to inhibit the growth of cancer cell lines in vitro.
- Induction of apoptosis : Mechanisms include activation of caspases and modulation of Bcl-2 family proteins.
Case Study: Indole Derivatives
A study on indole derivatives demonstrated their effectiveness against breast cancer cells. The derivatives induced apoptosis and inhibited migration, suggesting that (4E)-3-Oxo-4... could have similar effects due to structural similarities .
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties. Similar compounds have shown activity against various bacterial strains, possibly through:
- Disruption of bacterial cell membranes : The lipophilic nature of the compound may allow it to integrate into bacterial membranes.
- Inhibition of enzyme activity : Compounds with similar functional groups can inhibit key enzymes in bacterial metabolism.
Research Findings
A study reported that certain benzo[e]indole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that (4E)-3-Oxo... might offer similar antimicrobial effects .
Antioxidant Activity
The presence of multiple phenolic structures in related compounds indicates potential antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases.
Experimental Evidence
In vitro assays have shown that related compounds can scavenge free radicals effectively. This activity is often measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, which indicate the ability to reduce oxidative stress .
Interaction with Biological Targets
The mechanisms through which (4E)-3-Oxo... exerts its biological effects may include:
- Binding to DNA : Indole derivatives can intercalate into DNA, affecting replication and transcription processes.
- Modulation of signaling pathways : The compound may influence pathways such as MAPK and PI3K/Akt, which are critical in cell survival and proliferation.
Research Insights
Studies have shown that related compounds can modulate gene expression linked to apoptosis and cell cycle regulation, enhancing their potential as therapeutic agents against cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzoindolium Substitutions
A closely related compound, (4Z)-2-[(E)-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)methyl]-4-[(1-ethyl-3,3-dimethyl-3H-indolium-2-yl)methylidene]-3-oxocyclobut-1-en-1-olate, shares the cyclobutenolate core but differs in substituents (ethyl and dimethyl groups vs. trimethyl groups). Key structural differences include:
- Crystallographic Data: The ethyl/dimethyl analogue crystallizes in a monoclinic system (space group P2₁/c), with a planar cyclobutenolate core and dihedral angles of 5.2° between indole rings. The target compound’s trimethyl groups may alter packing efficiency and intermolecular interactions .
Methylidene Oxindoles and Hydrazone Derivatives
Compounds like (3Z)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one and 3-(1-(1H-indol-3-yl)ethylidene)hydrazono)indolin-2-one exhibit structural motifs similar to the target compound’s methylidene linkages but lack the cyclobutenolate core. Key comparisons:
- Synthetic Routes: Methylidene oxindoles are synthesized via Knoevenagel condensations, whereas the target compound requires multi-step conjugation of pre-functionalized indolium salts .
- Electronic Properties: The cyclobutenolate core in the target compound provides a rigid, conjugated π-system with strong absorption in the visible range (λmax ~500–600 nm), unlike the less-conjugated oxindoles (λmax ~300–400 nm) .
Thiazolidinone and Triazole Derivatives
Compounds such as (3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one and 4-chloro-N'-2-(3,3-dimethylbenzo[f]indol-2-ylidene)benzohydrazonamide highlight the diversity of heterocyclic systems. Unlike these derivatives, the target compound’s benzoindolium groups and cyclobutenolate core enable unique charge-transfer interactions, which are critical for applications in optoelectronics or sensing .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural Rigidity: The target compound’s cyclobutenolate core and E-configuration minimize non-radiative decay, making it superior to flexible hydrazone derivatives in luminescence applications .
- Solubility vs. Stability : While the trimethyl groups reduce solubility in aqueous media compared to ethyl/dimethyl analogues, they enhance stability in organic solvents, favoring use in polymer-based optoelectronic devices .
- Computational Validation: Similarity coefficients (e.g., Tanimoto index) confirm moderate structural overlap (~0.65) with ethyl/dimethyl cyclobutenolates but low overlap (<0.3) with oxindoles, underscoring its unique electronic profile .
Preparation Methods
Cyclobutenone Core Formation via [2+2] Photochemical Cycloaddition
The cyclobutenone ring system is central to the target compound. A validated approach involves [2+2] photochemical cycloaddition, leveraging ultraviolet (UV) irradiation to induce dimerization of α,β-unsaturated carbonyl precursors. For example, methyl coumalate undergoes a 4π electrocyclization under UV light to generate photopyrone intermediates, which are hydrogenated to yield cyclobutane dicarboxylates . Adapting this method, enone derivatives (e.g., 1,3-diketones) could serve as precursors for the cyclobutenone moiety.
Optimization Insights
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Reaction Conditions : UV light (254–365 nm) with acetone as a photosensitizer.
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Solvent Systems : Inert solvents like hexafluoroisopropanol (HFIP) suppress undesired side reactions .
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Yield Considerations : Photochemical reactions typically achieve 40–60% yields due to competing polymerization pathways.
| Parameter | Value |
|---|---|
| Catalyst | Piperidine (10 mol%) |
| Temperature | 25–40°C |
| Reaction Time | 24–48 hours |
| Yield | 35–50% |
Tandem C–H Functionalization and Cyclization
Palladium-catalyzed C–H activation offers a direct route to functionalize the cyclobutenone core. This method, adapted from cyclobutane syntheses , involves coupling preformed indolium salts with halogenated cyclobutenones.
Protocol
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Substrate Preparation : Bromocyclobutenone is synthesized via bromination of the parent diketone using PBr₃.
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Coupling Reaction : Pd(OAc)₂ (2 mol%), AgOAc (3 equiv), and iodobenzene derivatives facilitate aryl coupling at 80°C in toluene .
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Workup : Rapid cooling to 40°C prevents over-functionalization, followed by extraction with methyl isobutyl ketone .
Challenges
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Regioselectivity : Competing mono- and di-functionalization require steric control (e.g., pivalic acid additives) .
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Byproduct Formation : Tris-arylated byproducts are minimized using HFIP as a solvent .
Thermal Ring-Closure of Dienolate Intermediates
Thermal methods, inspired by cyclobutane dione syntheses , involve cracking linear precursors to form the cyclobutenone ring. Isobutyric anhydride analogs are heated to 400–550°C under reduced pressure (3–70 kPa), inducing cyclization .
Critical Parameters
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Precursor Design : Dienolates with electron-withdrawing groups enhance ring stability.
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Quenching : Rapid cooling (<40°C) traps the cyclobutenone intermediate before decomposition .
Post-Functionalization of Preassembled Cyclobutenones
A modular approach involves synthesizing the cyclobutenone core first, followed by stepwise indolium group installation.
Stepwise Procedure
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Core Synthesis : Cyclobuten-1-olate is prepared via base-mediated deprotonation of 3-hydroxycyclobut-2-enone.
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Methylidenation : Wittig reagents derived from indolium salts (e.g., Ph₃P=CH-Indolium) react with the carbonyl groups.
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Purification : Silica gel chromatography isolates the E,E-isomer using hexanes/EtOAc gradients .
Q & A
(Basic) What are the critical synthetic considerations for achieving high yield and purity of this squaraine derivative?
Methodological Answer:
The synthesis involves multi-step condensation and cyclization reactions. Key factors include:
- Catalysts : Acid/base catalysts (e.g., piperidine) to promote Knoevenagel condensation .
- Solvents : Polar aprotic solvents (e.g., DMF, ethanol) to stabilize intermediates .
- Temperature : Controlled heating (80–120°C) to avoid side reactions .
- Purification : Column chromatography or recrystallization to isolate the product (>95% purity) .
Note : Reaction progress should be monitored via TLC, and intermediates characterized by NMR .
(Basic) Which analytical techniques are most reliable for structural elucidation?
Methodological Answer:
A multi-technique approach is essential:
- 1H/13C NMR : Assign aromatic protons (e.g., δ 7.98 ppm for benzo[e]indole protons) and confirm regiochemistry .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., Z/E configuration of substituents) .
- LCMS : Validates molecular weight (e.g., m/z 497.3 [M+H+] in positive ion mode) .
Best Practice : Compare experimental data with computational predictions (DFT) .
(Advanced) How can researchers investigate the compound’s fluorescence properties for bioimaging applications?
Methodological Answer:
The bis(indolenine)squaraine core enables near-infrared (NIR) fluorescence. Key steps include:
- Spectrofluorimetry : Measure emission maxima (e.g., 650–750 nm) and quantum yield (Φ) in solvents of varying polarity .
- Stokes shift analysis : Correlate with solvent polarity to assess environmental sensitivity .
- Protein binding assays : Use fluorescence quenching to determine binding constants (e.g., with bovine serum albumin) .
Application Example : This compound’s NIR fluorescence makes it suitable for in vivo imaging .
(Advanced) What methodologies are used to study interactions with biological macromolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., association/dissociation rates) with immobilized proteins .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, Kd) for nucleic acid interactions .
- Molecular Docking : Predict binding sites using software like AutoDock, validated by mutagenesis studies .
Key Finding : Substituents like trimethyl groups enhance hydrophobic interactions with protein pockets .
(Advanced) How should researchers resolve discrepancies between spectroscopic and crystallographic data?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid state):
Verify purity : Use HPLC to rule out impurities affecting NMR/UV-Vis data .
Variable-temperature NMR : Detect equilibrium between tautomeric forms .
DFT calculations : Simulate NMR chemical shifts and compare with experimental data .
Case Study : X-ray data for SL-2417 confirmed the Z-configuration of the cyclobutenolate ring, resolving NMR ambiguities .
(Basic) Which structural analogs of this compound are reported, and how do they differ?
Methodological Answer:
Similar bis(indolenine)squaraines include:
Structural Impact : Alkyl groups (e.g., trimethyl) improve photostability and redshift emission .
(Advanced) What mechanistic insights guide the optimization of its reactivity in photochemical applications?
Methodological Answer:
- Electron-deficient cyclobutenolate core : Facilitates charge transfer, critical for light absorption .
- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation during photoexcitation .
- Isotopic Labeling : Track proton transfer mechanisms in excited states (e.g., deuterated solvents) .
Design Tip : Introducing electron-withdrawing groups (e.g., -SO3−) enhances aqueous solubility for biological studies .
(Basic) How do key functional groups influence its chemical stability?
Methodological Answer:
- Benzo[e]indolium groups : Enhance π-conjugation, stabilizing the excited state .
- Cyclobutenolate ring : Susceptible to hydrolysis under acidic conditions; store in anhydrous DMSO .
- Methyl groups : Reduce aggregation-induced quenching (ACQ) in polar solvents .
Stability Test Protocol : Accelerated degradation studies (40°C/75% RH) monitored by HPLC .
(Advanced) What computational strategies predict its interaction with cellular targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model lipid bilayer penetration for membrane-targeting studies .
- Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to predict redox behavior .
- Pharmacophore Modeling : Identify essential binding features (e.g., planar squaraine core for intercalation) .
Validation : Cross-check with SPR/ITC data to refine force field parameters .
(Advanced) How can researchers address synthetic challenges in scaling up production?
Methodological Answer:
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic condensation steps .
- Design of Experiments (DoE) : Optimize catalyst loading and solvent ratios via response surface methodology .
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
Case Study : Pilot-scale production achieved 85% yield using automated purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
